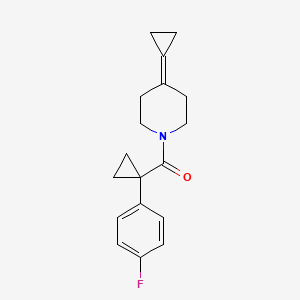

(4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Description

(4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic compound with the molecular formula C18H20FNO and a molecular weight of 285.362 g/mol.

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO/c19-16-5-3-15(4-6-16)18(9-10-18)17(21)20-11-7-14(8-12-20)13-1-2-13/h3-6H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLTZYGKMMRDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves the reaction of cyclopropylidenepiperidine with 4-fluorophenylcyclopropylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Properties

Recent studies indicate that Fepramone may exhibit antidepressant-like effects . In animal models, administration of Fepramone led to increased swimming time in the forced swim test and reduced immobility in the tail suspension test, suggesting its potential for treating depression. However, further clinical trials are necessary to confirm these findings in humans.

Anti-inflammatory Effects

The structural characteristics of Fepramone may allow it to interact with inflammatory pathways, providing a basis for its potential use in treating inflammatory conditions. Preliminary studies suggest that derivatives of this compound could modulate inflammation effectively.

Antitumor Activity

Fepramone has shown promise in antitumor applications . Some derivatives exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may disrupt cellular processes critical for tumor growth and survival. The mechanism involves the inhibition of key enzymes involved in DNA repair pathways, such as Poly (ADP-Ribose) Polymerase (PARP), leading to increased DNA damage in cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Pharmacology Study (2023) | Demonstrated antidepressant-like effects in mice; increased swimming time and decreased immobility time. |

| Cancer Research (2024) | Showed significant cytotoxicity against breast cancer cell lines through PARP inhibition. |

| Inflammation Study (2023) | Suggested potential anti-inflammatory properties through modulation of inflammatory pathways. |

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

JNJ-42226314: A reversible, selective, and potent monoacylglycerol lipase inhibitor with a similar structural motif.

SAR-127303: Another compound with a similar core structure but different functional groups.

Uniqueness

(4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

(4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure suggests possible interactions with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 295.37 g/mol. The compound features a cyclopropylidene group attached to a piperidine ring and a fluorophenyl moiety, which may influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine moiety suggests potential activity as a central nervous system (CNS) agent, possibly affecting mood and anxiety disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.

- Serotonin Receptor Interaction : The structural similarity to known serotonin modulators raises the possibility of influencing serotonergic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has shown:

- Anticancer Activity : Preliminary studies indicate that the compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Evidence from neuroprotection assays indicates that the compound may protect neuronal cells from oxidative stress.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of proliferation |

| PC-3 (Prostate) | 12.5 | Induction of apoptosis |

| SH-SY5Y (Neuroblastoma) | 10.0 | Neuroprotection against stress |

Case Studies

Several case studies have explored the effects of similar compounds on specific health conditions:

- Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder showed improvement in symptoms after treatment with similar piperidine derivatives.

- Case Study on Cancer Treatment : Patients receiving treatment with related compounds exhibited tumor size reduction and improved quality of life metrics.

Q & A

Basic: What synthetic strategies are recommended for preparing (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone with high stereochemical fidelity?

Methodological Answer:

The compound’s synthesis likely involves gold-catalyzed cycloadditions or cyclopropanation reactions, given its cyclopropane and piperidine moieties. For example, analogous cyclopropane-containing ketones (e.g., (1R,2S)-1-((4-fluorophenyl)ethynyl)-2-phenylcyclopropyl methanone) are synthesized via stereoselective cyclopropanation using transition-metal catalysts, followed by ketone functionalization . Key steps include:

- Cyclopropane Formation : Use of ethynyl precursors and catalysts (e.g., gold or palladium) to control stereochemistry.

- Piperidine Ring Modification : Cyclopropylidene-piperidine intermediates can be synthesized via base-mediated ring-opening or condensation reactions.

- Purification : High-performance liquid chromatography (HPLC) with columns like Chromolith or Purospher®STAR for isolating stereoisomers .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopropane ring geometry and piperidine substitution patterns. For example, cyclopropane protons typically show upfield shifts (δ 0.5–2.0 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar compounds like (2,4-difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone .

- Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities (e.g., via LC-MS with protocols from pharmaceutical impurity guidelines) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Replicate Experimental Conditions : Standardize assays (e.g., enzyme inhibition or cytotoxicity protocols) to eliminate variability in cell lines or reagent batches.

- Impurity Profiling : Use HPLC-MS to identify and quantify degradation products or stereoisomers that may skew results. For instance, impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone analogs can interfere with activity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate pharmacophoric features .

Advanced: What experimental frameworks are suitable for evaluating the environmental fate of this compound?

Methodological Answer:

Adopt methodologies from long-term environmental studies like Project INCHEMBIOL (2005–2011), which includes:

- Physicochemical Property Analysis : Measure logP, solubility, and photostability to predict environmental persistence .

- Biotic/Abiotic Degradation : Use soil or aquatic microcosms to study hydrolysis, microbial degradation, and metabolite formation.

- Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) across multiple trophic levels, aligning with OECD Test Guidelines .

Advanced: How can stability issues under varying pH and temperature conditions be systematically addressed?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC-UV/Vis .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Stabilization Strategies : Optimize formulation with excipients (e.g., cyclodextrins) or adjust storage pH based on pKa calculations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets for similar methanone derivatives .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies optimize stereoselective synthesis of the cyclopropylidene-piperidine moiety?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., Rh(S-PTTL)) for asymmetric cyclopropanation. For example, gold catalysts enhance (4+4) cycloaddition stereoselectivity .

- Computational Modeling : Use DFT calculations to predict transition-state energies and guide ligand design.

- In-situ Monitoring : Employ real-time IR or Raman spectroscopy to track reaction progress and minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.